Clobutinol Hydrochloride

Description

Properties

IUPAC Name |

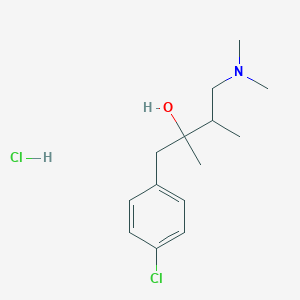

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMROYCGIWPNZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047807 | |

| Record name | Clobutinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-83-4 | |

| Record name | Clobutinol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobutinol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobutinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBUTINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2U6799DZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Historical Clinical Use of Clobutinol as an Antitussive: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol, a centrally acting non-opioid antitussive, was once widely used for the symptomatic treatment of cough. Its clinical efficacy was considered comparable to that of other established cough suppressants. However, safety concerns, particularly its potential to prolong the QT interval and induce cardiac arrhythmias, led to its worldwide withdrawal from the market in 2007. This technical guide provides an in-depth review of the historical clinical use of clobutinol, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its properties. The document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential and safety pitfalls of antitussive agents.

Introduction

Cough is a protective reflex essential for clearing the airways of foreign particles and excess secretions. However, persistent and non-productive coughing can be debilitating and significantly impact a patient's quality of life. For decades, pharmacological interventions have been the mainstay of symptomatic cough management. Clobutinol emerged as a promising non-narcotic antitussive agent, offering an alternative to opioid-based medications like codeine. It was marketed under various trade names, including Silomat and Lomisat, and was available in numerous countries.[1] This whitepaper will delve into the scientific and clinical data that defined the use and eventual discontinuation of clobutinol.

Mechanism of Action

Antitussive Effect (Proposed)

While the precise signaling pathway for clobutinol's antitussive effect was not extensively elucidated before its withdrawal, it is classified as a centrally acting agent.[2] This suggests that its primary site of action is within the central nervous system (CNS), likely modulating the cough reflex arc at the level of the brainstem. The cough reflex is a complex process involving sensory afferent pathways, a central "cough center" in the medulla, and efferent pathways to respiratory muscles.[3]

Based on the pharmacology of other centrally acting non-opioid antitussives, it is plausible that clobutinol's mechanism involves interaction with neuronal receptors that modulate the excitability of the cough center. Potential targets for such agents include sigma-1 and NMDA receptors.[1][4]

Below is a proposed signaling pathway for the antitussive action of a centrally acting agent like clobutinol.

Adverse Effect: QT Prolongation

The primary reason for clobutinol's withdrawal was the discovery of its potent inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][5] The hERG channel is crucial for cardiac repolarization, and its blockade can lead to a prolongation of the QT interval on an electrocardiogram (ECG).[6] This prolongation increases the risk of developing a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[6]

Studies revealed that clobutinol blocks the hERG channel in a concentration-dependent manner.[7] This off-target effect was not related to its antitussive activity but was a critical safety liability.

The following diagram illustrates the mechanism of clobutinol-induced QT prolongation.

Clinical Efficacy

Clinical trials conducted during its marketing period demonstrated clobutinol's efficacy in reducing cough frequency and severity in various respiratory conditions.

Quantitative Data from Clinical Studies

The following tables summarize the available quantitative data from comparative clinical trials involving clobutinol.

Table 1: Comparative Efficacy of Clobutinol and Butamirate Citrate in Patients with Irritative or Chronic Cough

| Parameter | Clobutinol Group | Butamirate Citrate Group | p-value | Reference |

| Improvement in Cough Severity | Highly Significant | Highly Significant | < 0.001 (for both) | [8] |

| Improvement in Cough Frequency | Highly Significant | Highly Significant | < 0.001 (for both) | [8] |

| Effect on Cough Frequency in Carcinoma Patients (n=14) | - | Significantly Better | p = 0.026 | [8] |

This double-blind, randomized study involved 60 patients treated for 5 days. Both treatments were effective, with butamirate showing a superior effect on cough frequency specifically in patients with cough due to carcinoma.[8]

Table 2: Comparative Efficacy of Clobutinol and an Oxomemazine-Guaifenesin Combination in Acute Infectious Dry Cough

| Parameter | Clobutinol (S) | Oxomemazine-Guaifenesin (T) | Finding | Reference |

| Reduction in Cough Intensity (VAS, 0-10 cm) | -4.3 +/- 2.3 | -5.2 +/- 2.3 | Greater reduction with T | [9] |

| p-value for Cough Intensity Reduction (T vs. S) | - | - | p = 0.02 (Day 5) | [9] |

| Frequency of Cough Disappearance | 29% | 46% | Significantly greater for T (p = 0.05) | [9] |

This multicenter, randomized, single-blind study included 130 adult patients. The oxomemazine-guaifenesin combination showed a statistically significant greater reduction in cough intensity and a higher rate of cough disappearance compared to clobutinol.[9]

Experimental Protocols

In Vivo Antitussive Activity Assessment (Citric Acid-Induced Cough Model)

This model is a standard preclinical method to evaluate the efficacy of antitussive agents.

Objective: To determine the ability of a test compound (e.g., clobutinol) to suppress chemically induced cough in a conscious animal model.

Materials:

-

Test animals (e.g., guinea pigs)

-

Whole-body plethysmograph

-

Nebulizer

-

Citric acid solution (e.g., 0.3 M)

-

Test compound (clobutinol) and vehicle control

-

Data acquisition system

Protocol:

-

Acclimatization: Animals are acclimatized to the plethysmography chamber.

-

Baseline Cough Response: Each animal is exposed to a nebulized citric acid aerosol for a defined period (e.g., 5 minutes), and the number of coughs is recorded.

-

Drug Administration: Animals are treated with either the vehicle or varying doses of clobutinol via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Post-Treatment Cough Challenge: After a specified pretreatment time, the animals are re-challenged with the citric acid aerosol.

-

Data Analysis: The number of coughs before and after treatment is compared. The percentage inhibition of cough is calculated for each dose of the test compound.

The following diagram outlines the workflow for this experimental protocol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anatomy and neuro-pathophysiology of the cough reflex arc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current and future centrally acting antitussives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. centrally acting antitussive: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

Clobutinol Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol hydrochloride is a centrally acting antitussive agent that was previously utilized for the symptomatic treatment of cough. However, due to concerns regarding its cardiovascular safety profile, specifically its potential to prolong the QT interval and induce cardiac arrhythmias, it has been withdrawn from many markets. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental findings related to this compound. Particular focus is placed on its interaction with the hERG potassium channel, a critical factor in its cardiotoxic effects. Detailed summaries of experimental methodologies are provided to aid researchers in understanding the evaluation of this compound.

Physicochemical Properties

This compound is the hydrochloride salt of clobutinol. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1215-83-4 | [1][2][3] |

| Molecular Formula | C₁₄H₂₂ClNO · HCl | [2] |

| Molecular Weight | 292.24 g/mol | [3][4] |

| IUPAC Name | 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride | [4] |

| Synonyms | Clobutinol HCl, Silomat | [4] |

Mechanism of Action

Antitussive Effects

Clobutinol is a centrally acting cough suppressant.[5] Its primary mechanism is believed to be the inhibition of the cough reflex at the level of the medullary cough center. While it is classified as a non-opioid antitussive, the precise molecular targets for its cough-suppressing activity are not as well-defined as those for opioid-based medications.

Cardiovascular Effects: hERG Channel Inhibition

The primary safety concern associated with this compound is its ability to induce cardiac arrhythmias, specifically Torsades de Pointes, which is linked to the prolongation of the QT interval.[6] Research has demonstrated that clobutinol is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition can delay this process, leading to a prolonged QT interval.

The inhibitory effect of clobutinol on the hERG channel has been quantified with a half-maximal inhibitory concentration (IC₅₀) of approximately 1.9 to 2.9 μM. This inhibition is dose-dependent and displays voltage-dependence, suggesting an interaction with the activated state of the hERG channel.

Experimental Protocols

In Vitro hERG Inhibition Assay (Patch-Clamp Electrophysiology)

The inhibitory effect of clobutinol on the hERG potassium channel is typically assessed using the whole-cell patch-clamp technique on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).

Objective: To determine the concentration-dependent inhibition of the hERG current by clobutinol and calculate the IC₅₀ value.

General Methodology:

-

Cell Culture: hERG-expressing cells are cultured under standard conditions until they reach an appropriate confluency for electrophysiological recording.

-

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

-

A glass micropipette filled with an intracellular solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the transmembrane current.

-

-

Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

-

Drug Application: After obtaining a stable baseline recording of the hERG current, this compound is applied to the cells at increasing concentrations.

-

Data Analysis: The peak tail current amplitude is measured at each concentration of clobutinol. The percentage of current inhibition is calculated relative to the control (baseline) current. The concentration-response data are then fitted to a Hill equation to determine the IC₅₀ value.

In Vivo Cardiovascular Assessment in Guinea Pigs

The effects of clobutinol on cardiovascular parameters in a whole-animal model have been investigated using anesthetized guinea pigs.

Objective: To evaluate the effects of clobutinol on heart rate, blood pressure, and the electrocardiogram (ECG), particularly the QT interval.

General Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and catheters are inserted for drug administration (e.g., intravenous) and for monitoring blood pressure. ECG electrodes are placed to record the cardiac electrical activity.

-

Baseline Measurements: After a stabilization period, baseline cardiovascular parameters, including heart rate, mean arterial pressure, and ECG intervals (PR, QRS, QT), are recorded.

-

Drug Administration: this compound is administered, typically intravenously, at various doses.[7]

-

Data Acquisition and Analysis: Cardiovascular parameters are continuously monitored and recorded after the administration of each dose. The changes from baseline are calculated. The QT interval is often corrected for heart rate (QTc) using a species-appropriate formula.

Analytical Methodologies (HPLC)

High-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of this compound in pharmaceutical formulations and biological fluids.[1][2][3]

Objective: To separate and quantify this compound.

General Chromatographic Conditions:

-

Column: Reversed-phase columns (e.g., C8 or C18) are commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically employed. The pH of the mobile phase is an important parameter for achieving good peak shape and retention.

-

Detection: UV detection is generally used, with the wavelength set at an absorbance maximum for clobutinol.

-

Quantification: Quantification is achieved by comparing the peak area or height of the analyte in a sample to that of a standard solution of known concentration.

Conclusion

This compound is an antitussive agent with a significant risk of cardiotoxicity due to its potent inhibition of the hERG potassium channel. This technical guide has summarized its key physicochemical properties and delved into the mechanisms underlying both its therapeutic and adverse effects. The provided overviews of experimental protocols for assessing hERG channel inhibition and in vivo cardiovascular effects, along with analytical methodologies, offer a foundational understanding for researchers in the fields of pharmacology, toxicology, and drug development. Further investigation into the structure-activity relationships of hERG channel blockers can provide valuable insights for the design of safer medications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

Clobutinol Hydrochloride: A Case Study in Post-Marketing Cardiotoxicity and Market Withdrawal

An In-depth Technical Guide on the Core Reasons for Market Withdrawal

For researchers, scientists, and drug development professionals, the market withdrawal of a drug serves as a critical learning opportunity. The case of clobutinol hydrochloride, a non-opioid antitussive agent, is a compelling example of how post-marketing surveillance and evolving nonclinical and clinical safety assessments can unveil significant safety liabilities, leading to its removal from the global market. This technical guide provides a comprehensive overview of the scientific evidence and regulatory decisions that culminated in the withdrawal of clobutinol, with a focus on its cardiotoxic effects.

The primary driver for the withdrawal of clobutinol was the identification of its potential to cause QT interval prolongation, a delay in cardiac repolarization that can increase the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][2][3][4] This risk was substantiated by a combination of nonclinical electrophysiological data and findings from a clinical study in healthy volunteers.

The Molecular Mechanism of Cardiotoxicity: hERG Channel Inhibition

The arrhythmogenic potential of clobutinol is rooted in its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6][7] The hERG channel is a critical component of the rapid delayed rectifier potassium current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential. Blockade of this channel by drugs can lead to a prolongation of the action potential duration, which manifests as a prolonged QT interval on an electrocardiogram (ECG).

Quantitative Analysis of hERG Channel Inhibition

Electrophysiological studies, specifically using the patch-clamp technique on cells expressing the hERG channel, were instrumental in quantifying the inhibitory effect of clobutinol. These studies revealed a dose-dependent blockade of the hERG current.

| Compound | IC50 (µM) | Hill Coefficient | Cell Line | Reference |

| Clobutinol | 2.9 | 0.9 | COS-7 | [5] |

Table 1: Inhibitory Potency of Clobutinol on the hERG Potassium Channel

The IC50 value of 2.9 µM indicates the concentration of clobutinol required to inhibit 50% of the hERG channel activity. This level of potency is a significant concern for a drug that could be used by a broad patient population.

Signaling Pathway of Clobutinol-Induced QT Prolongation

The mechanism by which clobutinol induces QT prolongation can be visualized as a direct interaction with the hERG potassium channel, leading to a cascade of electrophysiological changes at the cellular and organ level.

Figure 1: Mechanism of Clobutinol-Induced QT Prolongation. This diagram illustrates how clobutinol's blockade of the hERG potassium channel at the cellular level leads to a prolonged QT interval and an increased risk of cardiac arrhythmias at the organ level.

Experimental Protocols

While the specific, detailed internal protocols from the original studies are not publicly available, the methodologies employed for assessing clobutinol's cardiac safety profile can be described based on standard industry practices and regulatory guidelines.

Nonclinical Assessment: hERG Patch-Clamp Assay

The in vitro assessment of clobutinol's effect on the hERG channel would have followed a protocol similar to the following:

-

Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) stably transfected with the human KCNH2 gene (encoding the hERG channel) is cultured under standard conditions.

-

Cell Preparation: On the day of the experiment, cells are dissociated and plated at a low density to allow for the isolation of single cells for patch-clamp recording.

-

Electrophysiological Recording:

-

Configuration: Whole-cell patch-clamp configuration is established on a single cell using a glass micropipette.

-

Solutions: The extracellular (bath) solution contains physiological ion concentrations, while the intracellular (pipette) solution mimics the cell's cytosol.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit and measure the hERG current. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

-

-

Compound Application:

-

A baseline recording of the hERG current is established in the absence of the drug.

-

Increasing concentrations of this compound are then perfused into the bath solution.

-

The effect of each concentration on the hERG current amplitude is recorded until a steady-state block is achieved.

-

-

Data Analysis:

-

The percentage of current inhibition at each concentration is calculated relative to the baseline current.

-

A concentration-response curve is generated by plotting the percent inhibition against the drug concentration.

-

The IC50 value and Hill coefficient are determined by fitting the data to the Hill equation.

-

Clinical Assessment: "Thorough QT/QTc Study" in Healthy Volunteers

The clinical study that provided the definitive evidence for clobutinol's QT prolonging effect in humans was likely designed in accordance with the principles outlined in the ICH E14 guideline for "The Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs." A typical design for such a study is as follows:

-

Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study.

-

Study Population: Healthy male and female volunteers with no history of cardiovascular disease or risk factors for QT prolongation.

-

Treatment Arms:

-

Clobutinol: At therapeutic and supratherapeutic doses to assess the dose-response relationship.

-

Placebo: To control for time- and study-related effects on the QT interval.

-

Positive Control: A drug with a known modest effect on QT prolongation (e.g., moxifloxacin) to demonstrate the study's ability to detect such an effect.

-

-

ECG Monitoring:

-

12-lead ECGs are recorded at multiple time points before and after drug administration, particularly around the time of peak plasma concentration (Cmax) of the drug and its metabolites.

-

ECGs are read by a central, blinded core laboratory to minimize variability and bias.

-

-

Data Analysis:

-

The QT interval is corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction), resulting in the QTc interval.

-

The change from baseline in QTc is calculated for each treatment group.

-

The primary endpoint is the time-matched, placebo-subtracted change from baseline in QTc (ΔΔQTc).

-

Statistical analysis is performed to determine if the upper bound of the 95% confidence interval for the mean ΔΔQTc exceeds the regulatory threshold of concern (typically 10 ms).

-

The Path to Market Withdrawal

The decision to withdraw clobutinol from the market was a multi-step process involving the pharmaceutical company and regulatory agencies, triggered by the accumulation of concerning safety data.

Figure 2: Logical Flow of Clobutinol's Market Withdrawal. This diagram outlines the sequence of events, from the emergence of safety signals to the final regulatory recommendation for market withdrawal across the European Union.

In 2007, Boehringer Ingelheim, the manufacturer of the clobutinol-containing cough medicine 'Silomat', voluntarily decided to withdraw the product from all markets.[8] This decision was prompted by new findings from a clinical study in healthy volunteers that suggested a potential risk of cardiac arrhythmia.[8] Subsequently, the German competent authority suspended the marketing authorizations for clobutinol-containing medicines.[1] This action triggered a review by the European Medicines Agency's (EMEA) Committee for Medicinal Products for Human Use (CHMP). The CHMP concluded that the use of clobutinol is associated with a risk of QT interval prolongation, which can lead to fainting and disruption of the heart rhythm, particularly at higher doses.[1][2] Given that clobutinol was used for a non-life-threatening condition for which alternative treatments were available, the CHMP deemed that the benefits did not outweigh the risks and recommended the withdrawal of all clobutinol-containing medicines throughout the European Union.[1][9]

Conclusion

The market withdrawal of this compound serves as a stark reminder of the importance of continuous safety evaluation throughout a drug's lifecycle. The case highlights the critical role of nonclinical assays, such as the hERG patch-clamp study, in identifying potential mechanisms of cardiotoxicity. Furthermore, it underscores the definitive value of well-designed clinical "thorough QT/QTc studies" in quantifying the proarrhythmic risk in humans. For professionals in drug development, the story of clobutinol reinforces the necessity of a comprehensive and integrated approach to cardiac safety assessment to ensure that the benefits of a medicinal product truly outweigh its risks for the patient population.

References

- 1. ICH E14 Clinical evaluation of QT/QTc interval prolongation and proarrhythmic potential for non-antiarrhythmic drugs - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. QTc prolongation assessment in anticancer drug development: clinical and methodological issues - ecancer [ecancer.org]

- 8. Clinical evaluation of QT/QTc prolongation and proarrhythmic potential for nonantiarrhythmic drugs: the International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use E14 guideline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. celerion.com [celerion.com]

An In-depth Technical Guide to the Synthesis of Clobutinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of clobutinol hydrochloride, a formerly marketed antitussive agent. The document outlines the primary synthesis pathway, identifies the key precursors, and presents a comprehensive experimental protocol derived from the foundational patent literature. Quantitative data is summarized for clarity, and a visual representation of the synthesis pathway is provided to facilitate understanding. This guide is intended for an audience with a strong background in organic chemistry and drug synthesis.

Introduction

Clobutinol, chemically known as 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a tertiary alcohol that was previously used as a cough suppressant. It has since been withdrawn from the market in many countries due to concerns about its potential to cause cardiac arrhythmias. Despite its withdrawal from clinical use, the synthesis of clobutinol remains a subject of interest for researchers studying structure-activity relationships of antitussive agents and for the development of new synthetic methodologies. This guide focuses on the chemical synthesis of its hydrochloride salt.

This compound: Core Data

| Parameter | Value | Reference |

| IUPAC Name | 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol hydrochloride | [1][2] |

| CAS Number | 1215-83-4 | [2] |

| Molecular Formula | C₁₄H₂₃Cl₂NO | [2] |

| Molecular Weight | 292.24 g/mol | [2] |

| Boiling Point (base) | 145-148 °C |

Synthesis Pathway and Precursors

The primary and most direct synthesis of clobutinol involves a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This pathway utilizes readily available precursors to construct the target tertiary alcohol in a single key step.

The main precursors for the synthesis of clobutinol are:

-

1-(4-chlorophenyl)-2-methyl-3-(dimethylamino)propan-1-one (a ketone)

-

Methylmagnesium halide (a Grignard reagent)

The overall reaction scheme is a nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone.

Experimental Protocol

The following experimental protocol is adapted from the procedures outlined in U.S. Patent 3,121,078.

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

-

Materials:

-

Magnesium turnings

-

Methyl bromide

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

A solution of methyl bromide in anhydrous diethyl ether is prepared in the dropping funnel.

-

A small portion of the methyl bromide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the appearance of turbidity and a gentle reflux.

-

Once the reaction has started, the remainder of the methyl bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

-

Step 2: Synthesis of 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol (Clobutinol)

-

Materials:

-

1-(4-chlorophenyl)-2-methyl-3-(dimethylamino)propan-1-one

-

Methylmagnesium bromide solution (from Step 1)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid

-

-

Procedure:

-

The solution of 1-(4-chlorophenyl)-2-methyl-3-(dimethylamino)propan-1-one in anhydrous diethyl ether is placed in a dropping funnel.

-

The Grignard reagent prepared in Step 1 is cooled in an ice bath.

-

The ketone solution is added dropwise to the stirred and cooled Grignard reagent.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to the cooled reaction mixture.

-

The resulting mixture is stirred until the precipitate of magnesium salts is dissolved.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude clobutinol base as an oil.

-

Step 3: Formation of this compound

-

Materials:

-

Crude clobutinol base

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas or a solution of HCl in ether

-

-

Procedure:

-

The crude clobutinol base is dissolved in anhydrous diethyl ether.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or an ethereal solution of HCl is added dropwise with stirring.

-

The white precipitate of this compound is formed.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

Quantitative Data

| Reactant / Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |

| 1-(4-chlorophenyl)-2-methyl-3-(dimethylamino)propan-1-one | 225.72 | 1 | - |

| Methylmagnesium bromide | 119.24 | ~1.1 | - |

| This compound | 292.24 | - | Information on the specific yield from the patent is not publicly available in the searched documents. However, Grignard reactions of this type typically proceed with good to excellent yields. |

Mandatory Visualization

Caption: Synthesis pathway of this compound via Grignard reaction.

Conclusion

The synthesis of this compound is a straightforward process for those proficient in organic synthesis, primarily relying on the well-established Grignard reaction. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of water, to ensure the stability and reactivity of the Grignard reagent. While the compound is no longer in clinical use, its synthesis provides a valuable case study in the application of organometallic chemistry to the construction of pharmacologically active molecules.

References

An In-depth Technical Guide to the Solubility of Clobutinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of clobutinol hydrochloride in various solvents. The information is curated for researchers, scientists, and professionals involved in drug development, offering both quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound is a centrally acting antitussive agent previously used for the symptomatic treatment of cough. Its efficacy and formulation are intrinsically linked to its physicochemical properties, with solubility being a critical parameter for its dissolution, bioavailability, and the development of suitable dosage forms. Understanding its solubility profile in different solvent systems is therefore paramount for formulation scientists and researchers.

Solubility of this compound

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound has been reported in various solvents, with data ranging from qualitative descriptions to quantitative measurements.

The following table summarizes the available solubility data for this compound in different solvents. It is important to note that quantitative data in a wide range of organic solvents is not extensively available in the public domain.

| Solvent System | Temperature | Solubility | Notes |

| Aqueous Media | |||

| Water | Not Specified | 0.535 mg/mL (predicted)[1][2] | One source describes it as "soluble in water"[3]. |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[4][5] | Requires ultrasonic assistance for dissolution[4][5]. |

| Methanol | Not Specified | 1.0 mg/mL (as free base)[6][7] | This suggests good solubility. |

| Alcohol | Not Specified | "Very soluble"[3] | Specific quantitative data for ethanol, isopropanol, etc., is not readily available. |

| Ethyl Ether | Not Specified | "Practically insoluble"[3] | |

| Mixed Solvent Systems | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | 2.5 mg/mL[4] | Requires ultrasonic assistance for dissolution[4]. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | 2.5 mg/mL[4] | Requires ultrasonic assistance for dissolution[4]. |

| 10% DMSO, 90% Corn Oil | Not Specified | 2.5 mg/mL[4] | Requires ultrasonic assistance for dissolution[4]. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies. The equilibrium shake-flask method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid drug.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of volumetric flasks containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant using a syringe and filter it through a suitable syringe filter to remove any suspended particles. Alternatively, centrifugation can be used to sediment the solid particles before taking an aliquot of the supernatant.

-

Quantification: Accurately dilute the filtered supernatant with the respective solvent to a concentration within the working range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

For ionizable compounds like this compound, determining solubility as a function of pH is critical. The shake-flask method can be adapted for this purpose by using a series of buffers with different pH values (e.g., from pH 1.2 to 7.4 to simulate the gastrointestinal tract).

Procedure:

The procedure is similar to the standard shake-flask method, with the primary difference being the use of buffered solutions as the solvents. It is important to ensure that the buffer components do not interact with the drug substance to form salts, which could affect the solubility measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its formulation and development. While quantitative data is available for some solvents like DMSO, further detailed studies are required to establish a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents at various temperatures. The standardized experimental protocols, such as the equilibrium shake-flask method, provide a reliable framework for conducting such investigations. The information and methodologies presented in this guide are intended to support researchers and scientists in their efforts to characterize and optimize the use of this compound in pharmaceutical applications.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. who.int [who.int]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

clobutinol hydrochloride physical and chemical characteristics

Clobutinol Hydrochloride: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound, chemically known as 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol hydrochloride, is a centrally acting antitussive agent previously utilized for the symptomatic treatment of non-productive cough.[1][2] Although effective, it was withdrawn from the market in the United States and the European Union after concerns were raised about its potential to cause cardiac arrhythmias.[3] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, its mechanism of action with a focus on cardiac ion channel interactions, and detailed analytical methodologies for its quantification.

Physical and Chemical Characteristics

This compound is an organic amino compound and a member of the benzenes class.[4][5] Its fundamental properties are summarized in the table below, providing a quantitative basis for its characterization in research and development settings.

| Property | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride | [4] |

| CAS Number | 1215-83-4 | [4][6] |

| Molecular Formula | C₁₄H₂₃Cl₂NO | [4][6][7] |

| Molecular Weight | 292.24 g/mol | [4][6][7] |

| Monoisotopic Mass | 291.1156698 Da | [4][6] |

| logP | 3.15 | [6] |

| Water Solubility | 0.535 mg/mL | [6] |

| pKa (Strongest Basic) | 9.41 | [6] |

| pKa (Strongest Acidic) | 14.64 | [6] |

| Hydrogen Bond Donor Count | 1 | [8][9] |

| Hydrogen Bond Acceptor Count | 2 | [8][9] |

| Rotatable Bond Count | 5 | [8][9] |

| Topological Polar Surface Area | 23.5 Ų | [4][8] |

Mechanism of Action and Cardiac Signaling Pathway

While clobutinol acts centrally to suppress the cough reflex, its significant off-target effect involves the cardiovascular system.[10] Research has demonstrated that clobutinol is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10] This channel is critical for cardiac action potential repolarization. Inhibition of the hERG channel by clobutinol delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram.[3] This delay can increase the risk of developing potentially fatal cardiac arrhythmias.[3]

Experimental Protocols for Analysis

The quantification of this compound in various matrices is essential for pharmaceutical quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its specificity and ability to resolve the compound from other substances.[11]

Determination in Pharmaceutical Formulations (Syrups) by RP-HPLC

This protocol details a reversed-phase HPLC method for the simultaneous determination of this compound in syrup formulations.[1][12]

A. Instrumentation & Chromatographic Conditions:

-

HPLC System: An isocratic HPLC system equipped with a UV detector.

-

Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).[1][12]

-

Mobile Phase: A gradient mixture of acetonitrile, methanol, and a phosphate buffer (pH 2.5).[1][12]

-

Detector: Diode array detector (DAD) set at 230 nm for this compound.[1][12]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Temperature: Ambient.

B. Reagent and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 48.0 mg of this compound standard, dissolve it in 5.0 mL of acetonitrile, and dilute with water in a 100.0 mL volumetric flask to achieve a concentration of 0.48 mg/mL.[1]

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover a concentration range of 2.4-336 µg/mL.[1]

-

Sample Preparation: Dissolve a quantity of syrup equivalent to the target concentration of this compound directly in the mobile phase.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the working standards. The analytical curve should be linear with a correlation coefficient (r²) of approximately 0.9999.[1]

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C14H23Cl2NO | CID 92876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clobutinol | C14H22ClNO | CID 26937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. Clobutinol HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Clobutinol Hydrochloride: A Comprehensive Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol hydrochloride, a centrally acting non-opioid antitussive, was withdrawn from the market due to significant safety concerns, primarily related to its cardiotoxic potential. This technical guide provides an in-depth review of the safety and toxicity profile of this compound, with a focus on its mechanism of cardiotoxicity, preclinical and clinical evidence, and the experimental methodologies used to elucidate these effects. Quantitative data are summarized in tabular format for clarity, and key molecular interactions and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Clobutinol was first approved in 1961 and used for the symptomatic treatment of non-productive cough.[1] However, in 2007, it was withdrawn from the US and EU markets after post-marketing surveillance and dedicated studies revealed a significant risk of cardiac arrhythmias.[2][3][4] The primary safety concern is its ability to prolong the QT interval of the electrocardiogram, a known risk factor for developing a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[5][6][7][8] This guide synthesizes the available scientific evidence to provide a detailed understanding of the toxicological risks associated with clobutinol.

Mechanism of Cardiotoxicity: hERG Channel Inhibition

The primary mechanism underlying clobutinol-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6][8][9] The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in ventricular repolarization, which manifests as a prolonged QT interval on an ECG.

Signaling Pathway: Cardiac Action Potential Repolarization and hERG Blockade

The following diagram illustrates the role of the hERG channel in cardiac repolarization and the impact of clobutinol.

References

- 1. Clobutinol | C14H22ClNO | CID 26937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clobutinol HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. [PDF] A Common Antitussive Drug, Clobutinol, Precipitates the Long QT Syndrome 2 | Semantic Scholar [semanticscholar.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 8. A common antitussive drug, clobutinol, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Analytical Methods for the Detection of Clobutinol Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol hydrochloride is a centrally acting cough suppressant that was previously used for the treatment of non-productive cough. Due to concerns about its potential to cause cardiac adverse effects, specifically QT interval prolongation, its use has been discontinued in many countries. Consequently, sensitive and specific analytical methods are crucial for its detection in pharmaceutical formulations, biological matrices for pharmacokinetic and toxicological studies, and for quality control purposes. This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in pharmaceutical preparations.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 2.4 - 336 µg/mL | [1] |

| Correlation Coefficient (r²) | 0.9999 | [1] |

| Limit of Detection (LOD) | 0.65 µg/mL | [1] |

| Limit of Quantification (LOQ) | 2.4 µg/mL | [1] |

| Recovery | 98.4% - 100.2% | [1] |

| Precision (RSD) | < 1% | [1] |

Experimental Protocol: HPLC-UV for Clobutinol in Syrups[1]

Objective: To quantify this compound in syrup formulations.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Syrup placebo (containing all excipients except this compound)

-

Sample syrup containing this compound

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5). The phosphate buffer is prepared by dissolving 340 mg of potassium monobasic phosphate in 1000 mL of water and adjusting the pH to 2.5 with 10% v/v orthophosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 5 µL

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 0.48 mg/mL) by accurately weighing the reference standard, dissolving it in a small amount of acetonitrile, and diluting with water in a volumetric flask.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.4, 24, 96, 144, 192, 240, 264, and 336 µg/mL).

-

-

Sample Preparation:

-

Accurately transfer a known volume of the syrup (e.g., 6.0 mL) to a 100.0 mL volumetric flask.

-

Add 50.0 mL of the mobile phase and stir for 10 minutes.

-

Dilute to volume with the mobile phase.

-

Filter an aliquot of the solution through a 0.45 µm PVDF membrane filter before injection.

-

-

Placebo Preparation:

-

Prepare a placebo solution using the same procedure as the sample preparation to check for interferences from excipients.

-

-

Analysis:

-

Inject the standard solutions, sample solution, and placebo solution into the HPLC system.

-

Record the chromatograms and measure the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Experimental Workflow

Caption: HPLC-UV workflow for clobutinol quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the determination of this compound, particularly in biological matrices. A specific validated method for clobutinol was not found in the initial search, so a general protocol based on common practices for drug analysis is provided.

Quantitative Data Summary (General Performance)

| Parameter | Typical Range | Reference |

| Linearity (R²) | > 0.99 | [2] |

| Precision (RSD) | < 15% | [2] |

| Accuracy (Recovery) | 80 - 120% | [2] |

| Limit of Detection (LOD) | pg/mL to ng/mL range | [3] |

| Limit of Quantification (LOQ) | pg/mL to ng/mL range | [3] |

Experimental Protocol: GC-MS for Clobutinol in Biological Samples (General Protocol)

Objective: To detect and quantify clobutinol in biological samples like urine or plasma.

Materials:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Organic solvents (e.g., ethyl acetate, methanol, hexane)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Biological matrix (urine or plasma)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for identification.

Procedure:

-

Standard and IS Solution Preparation:

-

Prepare stock solutions of this compound and the IS in methanol.

-

Prepare working standard solutions by serial dilution.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of the biological sample, add the internal standard.

-

Adjust the pH to neutral or slightly basic with a buffer.

-

Add 5 mL of an extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the derivatizing agent.

-

Heat at 70 °C for 30 minutes to complete the derivatization.

-

Inject an aliquot into the GC-MS system.

-

-

Analysis and Quantification:

-

Acquire data in SIM mode, monitoring characteristic ions of derivatized clobutinol and the IS.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Determine the concentration of clobutinol in the sample from the calibration curve.

-

Experimental Workflow

Caption: GC-MS workflow for clobutinol analysis.

Potentiometric Detection

Ion-selective electrodes (ISEs) provide a simple, rapid, and cost-effective method for the determination of this compound.

Quantitative Data Summary

| Parameter | Clob-PT Electrode | Clob-PM Electrode | Reference |

| Linear Range (Batch) | 6.31 x 10⁻⁶ - 1.00 x 10⁻² M | 1.58 x 10⁻⁵ - 1.00 x 10⁻² M | [4] |

| Linear Range (FI) | 5.01 x 10⁻⁵ - 1.00 x 10⁻² M | 5.01 x 10⁻⁵ - 1.00 x 10⁻² M | [4] |

| Detection Limit (Batch) | 6.31 x 10⁻⁶ M | 1.58 x 10⁻⁵ M | [4] |

Clob-PT: Clobutinol-phosphotungstate; Clob-PM: Clobutinol-phosphomolybdate

Experimental Protocol: Potentiometric Titration[4]

Objective: To determine the concentration of this compound using an ion-selective electrode.

Materials:

-

This compound standard solutions

-

Phosphotungstic acid or phosphomolybdic acid

-

Polyvinyl chloride (PVC)

-

Dibutyl phthalate (plasticizer)

-

Tetrahydrofuran (THF)

Instrumentation:

-

Potentiometer with a high-impedance input

-

Clobutinol ion-selective electrode (prepared as described below)

-

Reference electrode (e.g., Ag/AgCl)

-

Magnetic stirrer

Procedure:

-

Electrode Preparation:

-

Prepare the ion-pair of clobutinol with either phosphotungstic acid or phosphomolybdic acid.

-

Prepare the PVC membrane by dissolving PVC, the plasticizer, and the ion-pair in THF.

-

Pour the mixture into a glass ring on a glass plate and allow the solvent to evaporate slowly to form a membrane.

-

Mount the membrane onto the end of a PVC tube to construct the electrode.

-

Fill the electrode with an internal filling solution containing a known concentration of this compound and an internal reference electrode.

-

-

Calibration:

-

Immerse the clobutinol ISE and the reference electrode in a series of standard solutions of this compound of increasing concentration.

-

Measure the potential at each concentration while stirring.

-

Plot the measured potential versus the logarithm of the clobutinol concentration to obtain a calibration curve.

-

-

Sample Measurement:

-

Immerse the electrodes in the sample solution.

-

Measure the potential and use the calibration curve to determine the concentration of this compound.

-

Logical Relationship Diagram

Caption: Potentiometric detection logical workflow.

Other Potential Analytical Methods

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique ideal for the analysis of drugs in complex biological matrices at very low concentrations. While a specific method for clobutinol was not found, a general protocol can be adapted.

General Protocol Outline:

-

Sample Preparation: Protein precipitation or solid-phase extraction of the biological sample.

-

Chromatography: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor ion to product ion transition for clobutinol.

b) Capillary Electrophoresis (CE)

CE offers high separation efficiency, short analysis times, and low sample and reagent consumption.

General Protocol Outline:

-

Separation Principle: Based on the differential migration of charged species in an electric field.

-

Mode: Capillary Zone Electrophoresis (CZE) would be suitable for the charged clobutinol molecule.

-

Buffer: A background electrolyte, such as a phosphate or borate buffer, at a specific pH to control the charge of the analyte and the electroosmotic flow.

-

Detection: UV detection is common, but coupling to a mass spectrometer (CE-MS) would provide higher selectivity and sensitivity.

Potential Signaling Pathway Involvement

Clobutinol was withdrawn from the market due to concerns about its potential to prolong the QT interval, which can lead to serious cardiac arrhythmias. This effect suggests an interaction with cardiac ion channels. While the exact mechanism of its antitussive action is not fully elucidated, its cardiac side effects point towards a potential off-target activity.

Caption: Postulated pathway for clobutinol-induced cardiotoxicity.

Conclusion

A variety of analytical methods are available for the detection and quantification of this compound. HPLC-UV is a reliable and widely accessible method for pharmaceutical formulations. For biological samples requiring higher sensitivity and selectivity, GC-MS and LC-MS/MS are the methods of choice. Potentiometric methods offer a rapid and low-cost alternative. The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. The potential for cardiotoxicity associated with clobutinol underscores the importance of accurate and sensitive analytical monitoring.

References

- 1. scielo.br [scielo.br]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Flow injection potentiometric determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Gas Chromatography Analysis of Clobutinol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a cough suppressant that has been withdrawn from the market in several countries due to concerns about its potential to cause cardiac arrhythmias. Consequently, sensitive and specific analytical methods are required for its detection and quantification in biological samples for pharmacokinetic, toxicological, and forensic studies. Gas chromatography (GC) coupled with mass spectrometry (MS) or other detectors offers a robust platform for the analysis of clobutinol. Due to its polar nature, derivatization is typically necessary to improve its volatility and chromatographic performance.

These application notes provide a comprehensive guide to developing and validating a GC-based method for the analysis of clobutinol in biological matrices such as plasma, serum, and urine.

Overview of the Analytical Workflow

The general workflow for the analysis of clobutinol in biological samples involves several key steps: sample preparation to isolate the analyte from the complex matrix, derivatization to enhance its volatility for GC analysis, chromatographic separation, and detection.

Clobutinol Hydrochloride: Application Notes for Use as a Reference Standard in Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol hydrochloride, a centrally acting cough suppressant, has been withdrawn from the market in many countries due to its potential to cause cardiac arrhythmias.[1][2][3] This adverse effect is primarily attributed to the blockage of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a prolongation of the QT interval.[4][5][6] Despite its withdrawal from clinical use, this compound serves as a valuable reference standard in pharmacological research and drug development, particularly in the safety screening of new chemical entities for potential cardiotoxicity.

These application notes provide detailed protocols for the use of this compound as a reference standard in analytical and pharmacological assays.

Physicochemical Properties and Storage

This compound is the hydrochloride salt of 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol.[7] As a reference standard, it is crucial to ensure its purity and stability through proper storage and handling.

| Property | Data | Reference |

| Chemical Formula | C₁₄H₂₃Cl₂NO | [8] |

| Molecular Weight | 292.24 g/mol | [8] |

| CAS Number | 1215-83-4 | [8][9] |

| Appearance | Neat solid | [9][10] |

| Storage Temperature | +5°C or controlled room temperature (20°C to 25°C) | [1][11] |

| Purity | Pharmaceutical reference standards are typically provided with a Certificate of Analysis (CoA) detailing the exact purity. It is essential to consult the CoA from the supplier (e.g., LGC Standards, Pharmaffiliates).[6][8] | Consult supplier's Certificate of Analysis |

| Stability | Solutions have been reported to be stable for at least 72 hours at room temperature.[12] For long-term storage, it is recommended to follow the supplier's guidelines provided in the CoA. | [12] |

Analytical Applications: High-Performance Liquid Chromatography (HPLC)

This compound can be quantified in various matrices using reversed-phase HPLC. Below are two example protocols for its determination.

Protocol 1: Isocratic HPLC for Pharmaceutical Formulations

This protocol is adapted for the determination of this compound in syrups and oral drops.

Table 2: Isocratic HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | Alltech Lichrosorb RP-18 (5 µm, 250 mm x 4.6 mm i.d.) | [4] |

| Mobile Phase | Ammonium acetate buffer (0.05 M), methanol, and acetonitrile (22:60:18, v/v/v), adjusted to pH 3.34 with acetic acid. | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Column Temperature | 40°C | [4] |

| Detection | UV at 267 nm | [4] |

| Injection Volume | 20 µL | [4] |

| Linearity Range | 34.7–243.0 µg/mL | [4] |

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

Sample Preparation (for Syrups):

-

Accurately transfer a volume of syrup containing a known amount of this compound into a volumetric flask.

-

Dilute with the mobile phase to the final volume.

-

Filter the solution through a 0.45 µm filter before injection.

Protocol 2: Gradient HPLC for Simultaneous Determination in Syrups

This method allows for the simultaneous determination of this compound and doxylamine succinate.

Table 3: Gradient HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | C8 urea column (5 µm, 125 mm x 3.9 mm i.d.) | [12] |

| Mobile Phase | Acetonitrile, methanol, and phosphate buffer (pH 2.5) in a gradient mode. | [12] |

| Detection | Diode Array Detector (DAD) at 230 nm for this compound. | [12] |

| Linearity Range | 2.4–336 µg/mL | [12] |

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of this compound (e.g., 0.48 mg/mL) by dissolving the reference standard in acetonitrile and diluting with water.[12]

-

Calibration Solutions: Prepare working standards by diluting the stock solution in the mobile phase to achieve concentrations within the linear range.[12]

-

Sample Preparation (for Syrups): Dilute the syrup sample with the mobile phase, stir, and filter through a 0.45 µm PVDF membrane filter before injection.[12]

Pharmacological Applications: hERG Potassium Channel Blockade Assay

This compound is a known inhibitor of the hERG potassium channel. As such, it is an essential positive control in safety pharmacology studies to assess the potential of test compounds to induce QT prolongation. The whole-cell patch-clamp technique is the gold standard for this assessment.

Protocol: In Vitro hERG Assay using Whole-Cell Patch-Clamp

This protocol is based on recommendations from the FDA and established research practices for assessing hERG channel inhibition.

Table 4: hERG Patch-Clamp Assay Parameters

| Parameter | Condition | Reference |

| Cell Line | Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. | [13][14] |

| Temperature | Physiological temperature (35-37°C). | [2] |

| External (Bath) Solution | (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 12.5 glucose; pH adjusted to 7.4 with NaOH. | [14] |

| Internal (Pipette) Solution | (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH. | [2][14] |

| Voltage Protocol | A specific voltage-clamp protocol is applied to elicit hERG currents. A recommended protocol involves a depolarizing pulse followed by a repolarizing ramp to measure the peak tail current. For example, hold at -80 mV, depolarize to +40 mV, then ramp down to -80 mV. | [13] |

| Data Acquisition | Currents are recorded using an appropriate patch-clamp amplifier and data acquisition system. Data should be filtered at 2 kHz and digitized at 5 kHz. | [2] |

| Positive Control | This compound (concentrations spanning the expected IC₅₀, e.g., 0.1, 1, 10, 30 µM). Other known hERG blockers like dofetilide, cisapride, or terfenadine can also be used. | [13] |

| Data Analysis | The inhibitory effect is quantified by measuring the reduction in the peak tail current in the presence of the compound. The concentration-response data is fitted to the Hill equation to determine the IC₅₀ value. | [13] |

Experimental Procedure:

-

Cell Culture: Culture the hERG-expressing cells according to standard protocols.

-

Electrophysiology:

-

Establish a whole-cell patch-clamp configuration.

-

Apply the voltage protocol and record baseline hERG currents in the external solution.

-

Perfuse the cell with increasing concentrations of this compound (or the test compound) and record the steady-state current inhibition at each concentration.

-

At the end of the experiment, a high concentration of a potent hERG blocker (e.g., E-4031) can be applied to confirm the recorded current is indeed from hERG channels.[2]

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percentage inhibition against the logarithm of the concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Conclusion

This compound is an indispensable reference standard for researchers and drug development professionals involved in the assessment of cardiovascular safety. Its well-characterized inhibitory effect on the hERG potassium channel makes it an ideal positive control for in vitro assays designed to predict the risk of drug-induced QT prolongation. The analytical methods described herein provide a robust framework for the accurate quantification of this compound in various experimental settings. It is imperative to always refer to the Certificate of Analysis provided by the supplier for specific data on purity, and to adhere to the recommended storage and handling conditions to ensure the integrity of the reference standard.

References

- 1. uspnf.com [uspnf.com]

- 2. fda.gov [fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. scielo.br [scielo.br]

- 13. fda.gov [fda.gov]

- 14. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

formulation of clobutinol hydrochloride for experimental use

Application Notes and Protocols: Clobutinol Hydrochloride

For Research Use Only. Not for human or veterinary use.

Application Notes

Introduction

This compound is a centrally acting antitussive agent previously used for the symptomatic treatment of non-productive cough.[1] Its primary mechanism is understood to be the inhibition of the cough reflex at the medullary cough center.[1] However, clobutinol was withdrawn from the market in 2007 after studies revealed its potential to cause cardiac arrhythmias by prolonging the QT interval.[1] This adverse effect is due to its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[2][3] Consequently, this compound is now primarily used as a research chemical, particularly in studies related to cough mechanisms and for investigating drug-induced cardiotoxicity as a reference compound.

Physicochemical Properties